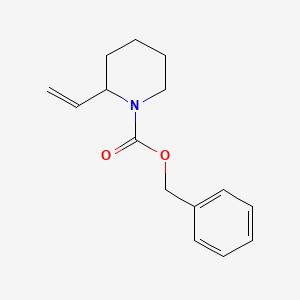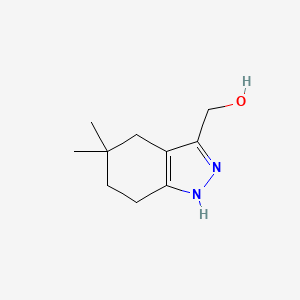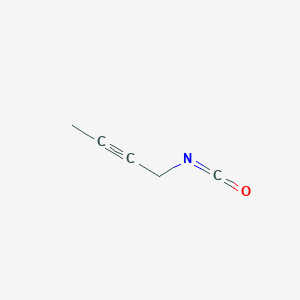
7-bromo-1-(difluoromethyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-1-(difluoromethyl)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The presence of bromine and difluoromethyl groups in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-(difluoromethyl)-1H-indazole typically involves the bromination of 1-(difluoromethyl)-1H-indazole. This can be achieved through a variety of methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the indazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-1-(difluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 7-amino-1-(difluoromethyl)-1H-indazole derivative, while a Suzuki coupling reaction could produce a biaryl compound.
Aplicaciones Científicas De Investigación
7-bromo-1-(difluoromethyl)-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Biology: Researchers use it to design and synthesize novel bioactive molecules for therapeutic applications.
Mecanismo De Acción
The mechanism of action of 7-bromo-1-(difluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and difluoromethyl groups can enhance binding affinity and selectivity, leading to more potent and specific biological effects. The exact molecular pathways involved would vary based on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
7-bromo-1H-indazole: Lacks the difluoromethyl group, which may result in different electronic properties and biological activity.
1-(difluoromethyl)-1H-indazole: Lacks the bromine atom, which can affect its reactivity and interaction with biological targets.
7-chloro-1-(difluoromethyl)-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
7-bromo-1-(difluoromethyl)-1H-indazole is unique due to the combined presence of both bromine and difluoromethyl groups. This combination can enhance its reactivity and binding properties, making it a valuable compound for various research applications. Its distinct electronic and steric characteristics differentiate it from other similar compounds, potentially leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C8H5BrF2N2 |
|---|---|
Peso molecular |
247.04 g/mol |
Nombre IUPAC |
7-bromo-1-(difluoromethyl)indazole |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-3-1-2-5-4-12-13(7(5)6)8(10)11/h1-4,8H |
Clave InChI |
ZKQOMGZNSIZBKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)N(N=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15303913.png)



![6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one](/img/structure/B15303926.png)
![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate](/img/structure/B15303927.png)








